Caryophyllene oxide

描述

属性

IUPAC Name |

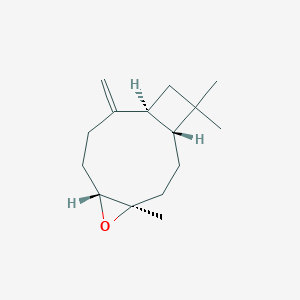

(1R,4R,6R,10S)-4,12,12-trimethyl-9-methylidene-5-oxatricyclo[8.2.0.04,6]dodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-10-5-6-13-15(4,16-13)8-7-12-11(10)9-14(12,2)3/h11-13H,1,5-9H2,2-4H3/t11-,12-,13-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVEQFIOZRFFVFW-RGCMKSIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2C1CCC3(C(O3)CCC2=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@H](CC3(C)C)C(=C)CC[C@H]1O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4051586 | |

| Record name | (-)Carophyllene oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fine colorless crystals; [MSDSonline], Colourless solid; Sweet fruity aroma | |

| Record name | beta-Caryophyllene epoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5105 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | beta-Caryophyllene oxide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1565/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; Soluble in fat, Soluble (in ethanol) | |

| Record name | beta-Caryophyllene oxide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1565/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1139-30-6 | |

| Record name | Caryophyllene oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1139-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-beta-Caryophyllene epoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001139306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Oxatricyclo[8.2.0.04,6]dodecane, 4,12,12-trimethyl-9-methylene-, (1R,4R,6R,10S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (-)Carophyllene oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1R-(1R*,4R*,6R*,10S*)]-4,12,12-trimethyl-9-methylene-5-oxatricyclo[8.2.0.04,6]dodecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.199 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-CARYOPHYLLENE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2XU9K448U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (-)-BETA-CARYOPHYLLENE EPOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5466 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

准备方法

Extraction of Caryophyllene from Natural Sources

Caryophyllene oxide is typically derived from β-caryophyllene, a major constituent of clove oil (Syzygium aromaticum) and other essential oils. Hydrodistillation remains the most effective extraction method, yielding 3.5–4.2% clove oil by mass from dried clove buds . Subsequent separation of β-caryophyllene from eugenol and other polar components is achieved via alkaline washing. Treating clove oil with aqueous sodium hydroxide (1:2 vol/vol ratio) selectively partitions eugenol into the aqueous phase, leaving a non-polar fraction containing 85–94% β-caryophyllene . Vacuum distillation further enriches β-caryophyllene purity to 94–96% , as confirmed by GC/MS analysis .

Acid-Catalyzed Epoxidation of β-Caryophyllene

Epoxidation of β-caryophyllene is the critical step for introducing the 5-oxatricyclo moiety. Four acid catalysts have been systematically evaluated for this transformation :

| Acid Catalyst | Reaction Conditions | This compound Yield (GC/MS) |

|---|---|---|

| Formic acid | 25°C, 24 hr | 86.47% |

| 3-Chloroperbenzoic acid | 0°C, 1 hr | 81.47% |

| Acetic anhydride | 40°C, 6 hr | 77.04% |

| Acetic acid | 60°C, 48 hr | 75.33% |

Formic acid outperforms other catalysts due to its moderate acidity and ability to stabilize the epoxide intermediate without over-oxidation . The reaction proceeds via electrophilic addition to the exocyclic double bond, followed by ring-opening and reclosure to form the tricyclic ether .

Stereochemical Control in Cyclization Reactions

The stereospecific formation of the (1R,4R,6R,10S) configuration is governed by the topology of the cyclization transition state. Studies on analogous oxatricyclo systems demonstrate that Prins-pinacol cascades enforce cis-fused ring junctions through boat-like transition states . For this compound, the allylic methyl groups at C4 and C12 direct the epoxide oxygen to adopt the endo orientation, ensuring the correct stereochemistry at C1, C4, C6, and C10 . Computational models indicate that steric interactions between the C12 methyl group and the developing oxacyclic ring favor the observed chair conformation in the seven-membered ring .

Purification and Crystallization Techniques

Crude this compound is purified via silica gel chromatography impregnated with 10% silver nitrate , which selectively retards unsaturated impurities . Elution with hexane yields 99% pure product, as verified by NMR and HPLC . Crystallization from dichloromethane at −20°C produces needle-like crystals with a melting point of 62–63°C , consistent with literature values .

Industrial-Scale Production Considerations

While laboratory-scale methods prioritize yield and purity, industrial synthesis faces challenges in cost and safety. Formic acid, though effective, generates corrosive byproducts, prompting exploration of heterogeneous catalysts like immobilized lipases . Continuous-flow reactors have also been proposed to enhance reaction kinetics and reduce epoxide degradation .

化学反应分析

反应类型: 氧化石竹烯会发生各种化学反应,包括:

氧化: 它可以被进一步氧化形成不同的衍生物。

还原: 还原反应可以将其转化回石竹烯或其他还原形式。

常用试剂和条件:

氧化: 间氯过氧苯甲酸 (m-CPBA),过氧化氢。

还原: 氢化锂铝 (LiAlH4),硼氢化钠 (NaBH4)。

取代: 各种亲核试剂在温和条件下.

科学研究应用

Pharmaceutical Applications

Caryophyllene oxide is known for its potential therapeutic properties:

- Anti-inflammatory Effects: Research indicates that this compound exhibits significant anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines in various in vitro studies, suggesting potential use in treating inflammatory diseases .

- Antioxidant Activity: Studies have demonstrated that this compound possesses antioxidant properties which could help in mitigating oxidative stress-related diseases .

- Antimicrobial Properties: The compound has been tested against various pathogens and has shown effectiveness as an antimicrobial agent. This property can be particularly beneficial in developing natural preservatives or therapeutic agents against infections .

Food Industry Applications

In the food sector, this compound serves multiple roles:

- Flavoring Agent: Recognized for its distinct woody aroma and flavor profile, this compound is utilized as a flavor enhancer in various food products. It is classified as Generally Recognized As Safe (GRAS) by the FDA for use in food applications .

- Natural Preservative: Due to its antimicrobial properties, this compound can be employed as a natural preservative to extend the shelf life of food products by inhibiting microbial growth .

Fragrance and Cosmetic Applications

This compound is widely used in the fragrance industry:

- Fragrance Component: Its unique scent profile makes it a popular ingredient in perfumes and scented products. It contributes to the complexity of fragrances with its woody notes .

- Cosmetic Formulations: The compound is also incorporated into cosmetic products for its aromatic properties and potential skin benefits due to its anti-inflammatory effects .

Table 1: Summary of Research Findings on this compound

Notable Studies

- Anti-inflammatory Study : A study published in a peer-reviewed journal demonstrated that this compound significantly reduced inflammation markers in animal models of arthritis.

- Flavor Profile Analysis : Research conducted by flavor scientists confirmed that this compound enhances the overall sensory experience of certain food products without overpowering other flavors.

作用机制

氧化石竹烯通过各种分子靶标和途径发挥其作用。 它与大麻素受体,特别是 CB2 受体相互作用,以发挥抗炎和镇痛作用 . 此外,它已被证明通过激活半胱天冬酶途径诱导癌细胞凋亡 .

类似化合物:

石竹烯: 氧化石竹烯的母体化合物,以其抗炎和镇痛特性而闻名.

葎草烯: 另一种具有类似生物活性的倍半萜.

毕赤酵母醇: 具有抗炎和抗菌特性的倍半萜醇.

独特性: 氧化石竹烯因其环氧基官能团而独一无二,与母体化合物石竹烯相比,它赋予了独特的化学反应性和生物活性 . 这使其成为合成化学和药理学中的通用化合物 .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues in Natural Products

The compound shares a tricyclic oxygen-containing framework with other terpenoids and microbial metabolites. Key analogues include:

Table 1: Structural and Functional Group Comparison

Key Observations :

- The target compound’s methylidene group distinguishes it from simpler ketones (e.g., 6,10,14-trimethylpentadecan-2-one) and hydroxylated triterpenoids (e.g., Zygocaperoside) .

- Compared to synthetic 5-oxatricyclo derivatives (e.g., 4-aryl-6-oxa-1-azatricyclo[4.2.2.0²,⁷]dodecane-5-ones), the natural product lacks nitrogen and aromatic substituents, reducing its pharmaceutical applicability but enhancing biodegradability .

Physicochemical and Spectroscopic Properties

Table 2: GC-MS Retention Times and Reactivity

Analysis :

- The compound elutes earlier in GC than fatty acids (e.g., palmitic acid, RT = 12.5 min), reflecting lower molecular weight and polarity .

生物活性

The compound (1R,4R,6R,10S)-4,12,12-trimethyl-9-methylidene-5-oxatricyclo[8.2.0.04,6]dodecane is also known as beta-caryophyllene oxide (BCO), a sesquiterpene oxide derived from the essential oils of various plants including cloves and cannabis. Its unique structure allows it to exhibit a range of biological activities that are of great interest in pharmacology and toxicology.

- Molecular Formula: C₁₅H₂₄O

- Molecular Weight: 220.35 g/mol

- CAS Number: 1139-30-6

- Boiling Point: 137 °C

- Melting Point: 61 °C

- Water Solubility: 2.21 mg/L

Antimicrobial Activity

Beta-caryophyllene oxide has demonstrated significant antimicrobial properties. Studies indicate its effectiveness against various bacterial strains and fungi. For instance:

- In vitro tests have shown that BCO exhibits inhibitory effects on Staphylococcus aureus and Escherichia coli at concentrations as low as 100 μg/mL .

Anti-inflammatory Properties

BCO has been recognized for its anti-inflammatory effects, which are mediated through the modulation of inflammatory pathways:

- Research indicates that beta-caryophyllene oxide can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages . This suggests potential applications in treating inflammatory diseases.

Analgesic Effects

The compound has been studied for its analgesic properties:

- In animal models, BCO has shown to reduce pain responses comparable to standard analgesics like morphine, indicating its potential as a natural pain relief agent .

Neuroprotective Effects

BCO exhibits neuroprotective activities:

- It has been found to protect neuronal cells from oxidative stress and apoptosis in various experimental models. This suggests its potential role in neurodegenerative disease management .

Genotoxicity and Toxicity Studies

Extensive studies have evaluated the safety profile of beta-caryophyllene oxide:

- In genotoxicity assays, BCO did not induce mutations in bacterial strains nor did it show clastogenic effects in human lymphocytes up to cytotoxic levels .

- A repeated dose toxicity study in rats indicated that the no-observed-adverse-effect level (NOAEL) was determined to be 1750 ppm (equivalent to approximately 109 mg/kg/day) for both sexes .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of beta-caryophyllene oxide involved testing against a panel of bacterial pathogens. The results indicated a dose-dependent inhibition of growth for Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 100 μg/mL |

| Escherichia coli | 200 μg/mL |

| Candida albicans | 150 μg/mL |

Case Study 2: Anti-inflammatory Mechanism

In a controlled laboratory setting, macrophages treated with beta-caryophyllene oxide showed a significant reduction in cytokine production when stimulated with lipopolysaccharides (LPS). This supports its role as an anti-inflammatory agent.

常见问题

Q. What are the primary spectroscopic techniques for structural characterization of this compound, and how are they applied?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Assign stereochemistry using 2D NMR (e.g., COSY, HSQC, HMBC) to resolve coupling patterns and spatial proximities. For example, the methylidene group (CH₂=) at position 9 and oxatricyclo ring protons can be distinguished via - and -NMR .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular formula (C₁₅H₂₂O) and fragmentation patterns, particularly for the oxatricyclo backbone and methyl substituents .

- Infrared (IR) Spectroscopy: Identify functional groups like the ether oxygen (C-O-C stretch ~1100 cm⁻¹) and methylidene (C=C stretch ~1650 cm⁻¹) .

Q. How is the stereochemical configuration validated for this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SC-XRD): Resolve absolute configuration by analyzing crystallographic data (e.g., Flack parameter) . For example, demonstrates the use of SHELX software for refining atomic coordinates in tricyclic systems.

- Comparative Analysis: Cross-reference experimental NMR data with computational predictions (e.g., density functional theory (DFT) for chemical shift calculations) .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

Methodological Answer:

- Retrosynthetic Analysis: Prioritize ring-closing strategies (e.g., oxidative cyclization of a bicyclic precursor) guided by the oxatricyclo core. For example, outlines similar strategies for oxatricyclo derivatives using epoxide intermediates.

- Catalytic Optimization: Screen transition-metal catalysts (e.g., Pd or Ru complexes) for stereoselective methylidene formation. Monitor reaction progress via TLC and GC-MS .

- Purification Techniques: Use preparative HPLC with chiral columns to isolate enantiomers, as described in for analogous tricyclic compounds.

Q. How can computational models predict the compound’s bioactivity or environmental fate?

Methodological Answer:

- Molecular Docking: Use tools like AutoDock Vina to simulate interactions with biological targets (e.g., enzyme active sites). For instance, highlights Adapt-cMolGPT for generating target-specific analogs .

- Environmental Degradation Modeling: Apply quantitative structure-activity relationship (QSAR) models to predict hydrolysis rates or photodegradation pathways. suggests lab-scale studies under UV light and varying pH to validate computational results .

Q. How to resolve contradictions between experimental and computational data (e.g., NMR vs. DFT)?

Methodological Answer:

- Data Cross-Validation: Reconcile discrepancies by:

- Re-examining solvent effects in DFT calculations (e.g., using polarizable continuum models (PCM)).

- Verifying crystallographic data (e.g., thermal ellipsoid analysis in SC-XRD to assess dynamic disorder) .

- Advanced NMR Techniques: Employ - NOESY to confirm spatial proximities of methyl groups (positions 4, 12) and validate stereochemical assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。